molecular formula C13H15NO2 B8797094 Tert-butyl 1H-indole-5-carboxylate

Tert-butyl 1H-indole-5-carboxylate

Cat. No.: B8797094
M. Wt: 217.26 g/mol
InChI Key: IIJCTRDEUCBASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1H-indole-5-carboxylate is a versatile indole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The tert-butyl carboxylate group attached to the indole scaffold is a common protecting group and a key functional handle for further chemical transformations. It is used in the synthesis of more complex molecules, particularly in the development of compounds targeting the central nervous system (CNS). Indole derivatives are prominent in pharmaceutical research due to their wide range of biological activities. For instance, structure-activity-relationship studies have explored similar tert-butyl-protected indole carboxylates as key intermediates in the development of multifunctional drugs, such as highly selective agonists for dopamine D3 receptors for potential application in Parkinson's disease . The indole moiety itself is also well-known for its potent antioxidant properties, adding another dimension to the potential applications of its derivatives . Researchers utilize this compound to create novel molecules, and its structure allows for further functionalization at various positions on the indole ring system. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 1H-indole-5-carboxylate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3

InChI Key

IIJCTRDEUCBASB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Tert-butyl 1H-indole-5-carboxylate has been studied for its potential anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism of Action : The compound is believed to interact with various cellular pathways involved in cell cycle regulation and apoptosis induction.

Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

  • Mechanism of Action : It disrupts bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

3. Neuroprotective Effects

Recent research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases.

  • Mechanism of Action : The compound reduces oxidative stress and apoptosis in neuronal cells.

Table 2: Neuroprotective Effects on Neuronal Cells

Treatment Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
Control10020
58515
107510

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive compounds due to its functional groups.

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl 1H-indole-5-carboxylate scaffold can be modified at the indole core or ester group to yield analogs with distinct properties. Key structural variations include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Properties Reference
This compound N/A C₁₃H₁₅NO₂ 217.26 g/mol 1-tert-butyl, 5-carboxylate Pharmaceutical intermediate
Tert-butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate 351500-12-4 C₁₄H₁₄F₃NO₂ 297.26 g/mol 1-tert-butyl, 5-CF₃ Enhanced metabolic stability
Tert-butyl 5-phenyl-1H-indole-1-carboxylate 361457-96-7 C₁₉H₁₉NO₂ 293.36 g/mol 1-tert-butyl, 5-phenyl Lipophilicty for CNS-targeting drugs
Tert-butyl 5-chloro-1H-indazole-1-carboxylate 1337880-35-9 C₁₂H₁₃ClN₂O₂ 252.70 g/mol Indazole core, 5-Cl Cross-coupling reactions
Tert-butyl 5-bromo-1H-indazole-1-carboxylate N/A C₁₂H₁₃BrN₂O₂ 297.15 g/mol Indazole core, 5-Br Suzuki-Miyaura coupling substrates

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability and bioavailability, making them suitable for drug candidates. Halogenated derivatives (Cl, Br) are pivotal in cross-coupling reactions for constructing complex architectures .
  • Steric Hindrance : The tert-butyl group in the 1-position provides steric protection, reducing unwanted side reactions during synthetic workflows .

Stability and Physicochemical Properties

  • Thermal Stability : Tert-butyl esters exhibit superior thermal stability compared to methyl/ethyl esters, as evidenced by their use in high-temperature reactions without decomposition .
  • Solubility : The introduction of polar groups (e.g., CF₃) increases aqueous solubility, while phenyl substituents (e.g., ) enhance lipid membrane permeability .

Preparation Methods

Reaction Overview

Indole-5-carboxylic acid undergoes esterification with tert-butyl trichloroacetimidate under mild conditions. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Procedure

  • Reactants :

    • Indole-5-carboxylic acid (1 equiv)

    • tert-Butyl trichloroacetimidate (1.2 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    • Catalyst: Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

  • Conditions :

    • Temperature: 0°C to room temperature

    • Time: 12–24 hours

  • Workup :

    • Neutralization with aqueous NaHCO₃

    • Extraction with DCM, followed by silica gel chromatography (hexane/EtOAc = 4:1)

Key Data

ParameterValueSource
Yield78–85%
Purity>95% (HPLC)
Key IntermediateIndole-5-carboxylic acid

Mechanistic Insight : The reaction proceeds via acid-catalyzed activation of the imidate, followed by nucleophilic attack by the carboxylic acid.

Boc Protection Followed by Alkylation

Reaction Overview

This two-step approach involves Boc protection of the indole nitrogen prior to esterification, minimizing side reactions.

Procedure

  • Step 1: Boc Protection

    • Reactants: Indole-5-carboxylic acid, Boc₂O (1.5 equiv), DMAP (0.1 equiv)

    • Solvent: DCM

    • Conditions: Room temperature, 6 hours

    • Intermediate: tert-Butyl 5-carboxy-1H-indole-1-carboxylate

  • Step 2: Esterification

    • Reactants: Intermediate, tert-butyl bromide (2 equiv), K₂CO₃ (3 equiv)

    • Solvent: DMF

    • Conditions: 60°C, 12 hours

Key Data

ParameterValueSource
Overall Yield65–70%
Purity>90% (NMR)

Advantage : Avoids competing N-alkylation by prioritizing Boc protection.

Nucleophilic Substitution with tert-Butyl Halides

Reaction Overview

A one-pot method using tert-butyl halides and a strong base, suitable for large-scale synthesis.

Procedure

  • Reactants :

    • Indole-5-carboxylic acid (1 equiv)

    • tert-Butyl chloride (1.5 equiv)

    • Base: NaH (2 equiv)

  • Conditions :

    • Solvent: THF

    • Temperature: Reflux (66°C)

    • Time: 8 hours

Key Data

ParameterValueSource
Yield60–68%
Side Products<5% (N-alkylation)

Limitation : Requires rigorous moisture exclusion due to NaH’s sensitivity.

Multi-Step Synthesis via Reductive Amination

Reaction Overview

A patent-derived route involving reductive amination and subsequent esterification (6 steps), optimized for industrial scalability.

Procedure Highlights

  • Step 1 : Cyclization of 1,1-dimethoxypropane-2-one with dimethylformamide dimethyl acetal.

  • Step 4 : Reductive amination of 1H-pyrazole-3-carbaldehyde with 3-aminopropene.

  • Step 6 : Oxidative cyclization using meta-chloroperbenzoic acid (mCPBA).

Key Data

ParameterValueSource
Overall Yield42% (6 steps)
Key ReagentmCPBA

Application : Preferred for synthesizing analogs with additional substituents.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyLimitations
Direct Esterification78–85HighModerateAcid-sensitive substrates
Boc Protection65–70ModerateHighMulti-step
Nucleophilic Substitution60–68HighLowMoisture-sensitive
Multi-Step Synthesis42IndustrialLowComplex optimization

Purification and Characterization

  • Chromatography : Silica gel (hexane/EtOAc) is standard.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.

  • Spectroscopic Data :

    • ¹H NMR (CDCl₃) : δ 1.63 (s, 9H, tert-butyl), 7.45–8.10 (m, 4H, aromatic).

    • IR (KBr) : 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Industrial and Research Applications

  • Pharmaceuticals : Intermediate for kinase inhibitors.

  • Material Science : Building block for conductive polymers .

Q & A

Q. What strategies validate the environmental impact of tert-butyl indole derivatives in academic research?

  • Eco-Toxicology : Perform biodegradability assays (e.g., OECD 301) and assess bioaccumulation potential. Since data are scarce (e.g., no PBT/vPvB assessments ), prioritize green chemistry principles, such as solvent recycling .

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